molecular formula C13H13N3OS2 B2362771 3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol CAS No. 2380184-79-0

3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol

Cat. No.: B2362771
CAS No.: 2380184-79-0
M. Wt: 291.39
InChI Key: RSBOWKUUAAFHBA-UHFFFAOYSA-N
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Description

3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol is a complex organic compound that features a thiazolopyridine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol typically involves the construction of the thiazolopyridine core followed by the introduction of the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with pyridine derivatives can yield the thiazolopyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, it can modulate receptor activity, influencing various signaling pathways within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol is unique due to its specific combination of thiazolopyridine and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c17-10(12-2-1-7-18-12)3-6-15-13-16-9-8-14-5-4-11(9)19-13/h1-2,4-5,7-8,10,17H,3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBOWKUUAAFHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC2=NC3=C(S2)C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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